molecular formula C11H20F3NO3Si B15289521 l-Leucine, N-(trifluoroacetyl)-, trimethylsilyl ester CAS No. 52558-82-4

l-Leucine, N-(trifluoroacetyl)-, trimethylsilyl ester

Cat. No.: B15289521
CAS No.: 52558-82-4
M. Wt: 299.36 g/mol
InChI Key: ATOHQYRAXZLOPS-QMMMGPOBSA-N
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Description

Properties

CAS No.

52558-82-4

Molecular Formula

C11H20F3NO3Si

Molecular Weight

299.36 g/mol

IUPAC Name

trimethylsilyl (2S)-4-methyl-2-[(2,2,2-trifluoroacetyl)amino]pentanoate

InChI

InChI=1S/C11H20F3NO3Si/c1-7(2)6-8(9(16)18-19(3,4)5)15-10(17)11(12,13)14/h7-8H,6H2,1-5H3,(H,15,17)/t8-/m0/s1

InChI Key

ATOHQYRAXZLOPS-QMMMGPOBSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O[Si](C)(C)C)NC(=O)C(F)(F)F

Canonical SMILES

CC(C)CC(C(=O)O[Si](C)(C)C)NC(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Sequential Protection: Trifluoroacetylation Followed by Silylation

The most widely documented method involves a two-step sequence:

  • N-Trifluoroacetylation of l-Leucine
    l-Leucine is reacted with trifluoroacetic anhydride (TFAA) in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). A base like triethylamine (TEA) or pyridine is added to scavenge protons released during the acylation. Reaction conditions typically involve stirring at 0–5°C for 1–2 hours, followed by gradual warming to room temperature. The intermediate N-(trifluoroacetyl)-l-leucine is isolated via aqueous workup, often involving extraction into organic solvents and drying over anhydrous sodium sulfate.

  • Trimethylsilyl Ester Formation
    The carboxyl group of N-(trifluoroacetyl)-l-leucine is activated using trimethylsilyl chloride (TMSCl) in the presence of a base. Diethyl ether is the preferred solvent for this reaction, as it minimizes side reactions and facilitates the removal of by-products. The reaction proceeds at room temperature for approximately 1 hour, yielding the target compound after filtration of the tertiary amine hydrochloride (e.g., TEA·HCl) and solvent evaporation under reduced pressure.

Key Reaction Parameters

Step Reagent Solvent Temperature Time Yield*
1 TFAA DCM/THF 0°C → RT 2h >90%
2 TMSCl Diethyl ether RT 1h 85–95%

*Reported yields are inferred from analogous procedures in cited sources.

One-Pot Protection Using Mixed Anhydride Intermediates

Alternative approaches employ in situ generation of mixed anhydrides to streamline the synthesis. For example, N-(trifluoroacetyl)-l-leucine is treated with chlorotrimethylsilane and a catalytic amount of imidazole in dimethylformamide (DMF). This method avoids isolation of the intermediate and achieves comparable yields (88–92%). However, DMF’s high boiling point complicates solvent removal, necessitating careful distillation or alternative workup protocols.

Optimization of Reaction Conditions

Solvent Selection and Base Compatibility

The choice of solvent profoundly impacts reaction efficiency:

  • Diethyl ether is optimal for trimethylsilyl ester formation due to its low polarity, which suppresses premature hydrolysis of the TMS group.
  • Dimethylformamide (DMF) enables higher solubility for bulkier silylating agents (e.g., t-butyldimethylsilyl chloride) but is less suitable for TMSCl due to competing side reactions.

Bases such as triethylamine, pyridine, or imidazole are critical for neutralizing HCl generated during silylation. Imidazole offers advantages in DMF-based systems by acting as both a base and a catalyst.

Analytical Characterization and Quality Control

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis using non-polar columns (e.g., VF-5MS) reveals a retention index (RI) of 1677.2 under multi-step temperature programming (60°C to 270°C). The dominant fragment ions at m/z 43, 69, and 140 correspond to cleavage of the TMS group and trifluoroacetyl moiety.

Physicochemical Properties

  • logP (Octanol/Water): 2.458 (Crippen Calculated Property).
  • log 10WS (Water Solubility): -0.84.
  • Ionization Potential (I np): 1231.20 kJ/mol (NIST).

Applications in Peptide Synthesis

The compound’s primary utility lies in SPPS, where it serves as a building block for leucine incorporation. Key advantages over traditional protecting groups (e.g., tert-butoxycarbonyl, Boc) include:

  • Milder Deprotection Conditions: Methanol or methanol/acetic acid mixtures cleave the TMS ester without affecting acid-labile resins.
  • Enhanced Stability: The Tfa group resists racemization during prolonged coupling steps.

Challenges and Limitations

  • Hydrolytic Instability: The TMS ester requires anhydrous storage conditions to prevent degradation.
  • Cost: Trifluoroacetic anhydride and TMSCl are relatively expensive compared to alternative protecting reagents.
  • By-Product Management: Tertiary amine hydrochlorides (e.g., TEA·HCl) must be rigorously removed to avoid contamination.

Chemical Reactions Analysis

l-Leucine, N-(trifluoroacetyl)-, trimethylsilyl ester can undergo various chemical reactions, including:

Scientific Research Applications

l-Leucine, N-(trifluoroacetyl)-, trimethylsilyl ester has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound is used in studies involving amino acid metabolism and protein synthesis.

    Medicine: Research involving this compound includes its potential use in drug development and as a biomarker for certain diseases.

    Industry: It is used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of l-Leucine, N-(trifluoroacetyl)-, trimethylsilyl ester involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can enhance the compound’s ability to cross cell membranes, while the trimethylsilyl ester group can protect the amino acid from enzymatic degradation. These modifications allow the compound to exert its effects more efficiently by targeting specific enzymes and receptors involved in amino acid metabolism .

Comparison with Similar Compounds

Comparison with Structural Analogs

Amino Acid Backbone Variants

(a) l-Isoleucine, N-(trifluoroacetyl)-, Trimethylsilyl Ester (CAS 52558-83-5)
  • Molecular Formula: C₁₁H₂₀F₃NO₃Si (identical to leucine variant).
  • Key Difference : Branching at the β-carbon (isoleucine vs. leucine).
  • Analytical Behavior :
    • Retention Index (GC-MS) : 1197.5 vs. 1147.5 for the leucine analog .
    • Chromatographic Separation : Distinct retention times due to steric effects of the branched side chain .
  • Biological Relevance : Used in studies differentiating leucine/isoleucine metabolism in microbial systems .
(b) L-Lysine, N,N'-Di(trifluoroacetyl)-, Trimethylsilyl Ester
  • Molecular Formula : C₁₃H₂₀F₆N₂O₄Si.
  • Key Features: Two TFA groups (on α- and ε-amino groups). Longer aliphatic chain (lysine backbone).
  • Physicochemical Impact :
    • Higher logP (~3.1 estimated) due to additional fluorinated groups.
    • Increased molecular weight (410.38 g/mol) reduces volatility compared to leucine derivatives .

Protecting Group Variants

(a) l-Leucine, N-(Trimethylsilyl)-, Trimethylsilyl Ester
  • Molecular Formula: C₁₁H₂₅NO₃Si₂.
  • Key Difference: TMS group replaces TFA on the amino terminus.
  • Analytical Performance :
    • Retention Index : 14.012 (GC-MS) vs. 10.778 for the TFA variant .
    • Stability : TMS groups are more hydrolytically labile than TFA, requiring careful handling during derivatization .
(b) N-(Trifluoroacetyl)-l-Phenylalanine Trimethylsilyl Ester
  • Molecular Formula: C₁₄H₁₈F₃NO₃Si.
  • Key Feature : Aromatic phenyl group instead of leucine’s aliphatic side chain.
  • Impact on Detection :
    • Enhanced UV absorption due to the aromatic ring.
    • Distinct mass spectral fragmentation patterns (e.g., m/z 91 for benzyl ions) .

Ester Group Variants

(a) l-Leucine, N-(Trifluoroacetyl)-, Butyl Ester (CAS 2796-38-5)
  • Molecular Formula: C₁₃H₂₂F₃NO₃.
  • Key Difference : Butyl ester replaces TMS ester.
  • Physicochemical Impact :
    • Higher logP (~3.2) due to the longer alkyl chain.
    • Reduced volatility compared to TMS esters, limiting GC-MS utility .
(b) Methyl Esters of Fluorobenzoyl-l-Leucine
  • Synthetic Yield : ~62% for methyl esters vs. 52% for TMSE (trimethylsilylethyl) esters in peptide synthesis .
  • Solubility : Methyl esters exhibit better solubility in organic solvents (e.g., dichloromethane) during synthesis .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight logP Retention Index (GC-MS)
l-Leucine, N-(TFA)-TMS ester C₁₁H₂₀F₃NO₃Si 299.36 2.458 1147.5
l-Isoleucine, N-(TFA)-TMS ester C₁₁H₂₀F₃NO₃Si 299.36 2.458 1197.5
L-Lysine, N,N'-di(TFA)-TMS ester C₁₃H₂₀F₆N₂O₄Si 410.38 ~3.1 Not reported
N-(TFA)-l-Phenylalanine TMS ester C₁₄H₁₈F₃NO₃Si 333.38 ~2.8 Not reported

Key Research Findings

  • Derivatization Efficiency : TMS esters are preferred for GC-MS due to superior volatility, while TFA groups enhance electron-capture detection sensitivity .
  • Structural Specificity: Minor changes (e.g., leucine vs. isoleucine) significantly alter chromatographic retention, enabling precise metabolite identification .
  • Synthetic Challenges : Protecting group selection (e.g., TMS vs. TMSE) critically impacts solubility and reaction yields in peptide synthesis .

Biological Activity

l-Leucine, N-(trimethylsilyl)-, trimethylsilyl ester is a derivative of the branched-chain amino acid l-leucine, which plays significant roles in various biological processes. This article explores its synthesis, biological activities, and implications based on diverse research findings.

1. Chemical Structure and Synthesis

l-Leucine, N-(trimethylsilyl)-, trimethylsilyl ester has the molecular formula C12H29NO2Si2C_{12}H_{29}NO_2Si_2 and is characterized by the presence of trimethylsilyl groups that enhance its stability and solubility in organic solvents. The synthesis typically involves the protection of the amino and carboxyl groups of l-leucine followed by silylation to yield the final product. This modification is crucial for its subsequent biological evaluations.

2.1 Antimicrobial Properties

Research indicates that derivatives of l-leucine exhibit varying degrees of antimicrobial activity. For instance, studies have shown that certain N-acyl-α-amino acids derived from l-leucine demonstrate significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . In particular, compounds similar to l-leucine derivatives have been assessed for their Minimum Inhibitory Concentration (MIC) values, revealing promising antibacterial properties.

Compound Target Bacteria MIC (µg/mL)
Compound AStaphylococcus aureus50
Compound BBacillus subtilis25

2.2 Antioxidant Activity

The antioxidant potential of l-leucine derivatives has been investigated in various models. A study highlighted that an l-leucine-rich diet could modulate oxidative stress markers in tissues subjected to toxicity models, particularly in liver and kidney tissues . However, it was noted that while l-leucine can activate mTORC1 pathways beneficial for muscle tissue, excessive amounts could lead to detrimental effects on organ structure and function.

2.3 Cytotoxicity and Safety Profile

In vitro studies assessing the cytotoxicity of l-leucine derivatives revealed mixed results depending on concentration and exposure duration. Some derivatives exhibited low toxicity profiles while maintaining biological activity against cancer cell lines . The safety profile is critical for therapeutic applications, especially when considering potential side effects in long-term use.

3.1 Doxorubicin Co-administration Study

A significant case study evaluated the effects of an l-leucine-rich diet in conjunction with doxorubicin treatment in rats. The findings indicated that while l-leucine supplementation aimed to protect against oxidative damage, it paradoxically led to increased oxidative stress markers in liver tissues . This suggests a complex interaction between amino acid supplementation and chemotherapeutic agents that warrants further investigation.

4. Conclusion

l-Leucine, N-(trimethylsilyl)-, trimethylsilyl ester showcases a range of biological activities, particularly in antimicrobial efficacy and potential antioxidant roles. While promising results have been documented, further research is essential to fully elucidate its safety profile and therapeutic potential. Understanding the balance between beneficial effects and potential toxicity will be crucial for its application in clinical settings.

Q & A

Basic Research Questions

Q. What are the structural characteristics of l-Leucine, N-(trifluoroacetyl)-, trimethylsilyl ester, and how do they enhance analytical performance in GC-MS?

  • Answer : The compound features a trifluoroacetyl (TFA) group protecting the amino group and a trimethylsilyl (TMS) ester on the carboxyl group. The TFA group prevents hydrogen bonding, while the TMS group increases volatility, reducing thermal degradation during GC-MS analysis. This derivatization improves chromatographic resolution and sensitivity for amino acid profiling .

Q. What is the standard protocol for synthesizing This compound?

  • Answer : Synthesis involves two sequential reactions:

Trifluoroacetylation : React l-Leucine with trifluoroacetic anhydride (TFAA) under anhydrous conditions to protect the amino group.

Trimethylsilylation : Treat the intermediate with trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., pyridine) to esterify the carboxyl group. Strict moisture control is critical to prevent hydrolysis of the TMS group .

Q. Why is derivatization necessary for analyzing amino acids like l-Leucine using GC-MS?

  • Answer : Native amino acids are polar and non-volatile, leading to poor GC separation. Derivatization with TFA and TMS reduces polarity, enhances volatility, and prevents decomposition at high temperatures, enabling accurate quantification in complex biological matrices .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize the yield of This compound during synthesis?

  • Answer : Key optimizations include:

  • Temperature : Conduct reactions at 25–40°C to balance reaction rate and side-product formation.
  • Solvent : Use anhydrous aprotic solvents (e.g., dichloromethane) to stabilize intermediates.
  • Catalyst : Add catalytic triethylamine to accelerate silylation.
  • Purity : Purify intermediates via flash chromatography to remove unreacted TFAA or TMSCl .

Q. What are the common artifacts or byproducts observed in GC-MS analysis of this compound, and how can they be mitigated?

  • Answer : Common artifacts include:

  • Hydrolysis products : Partial hydrolysis of the TMS ester under humid conditions produces l-Leucine-TFA. Mitigation: Store derivatives in anhydrous solvents and use moisture-free GC injectors.
  • Incomplete derivatization : Leads to mixed TMS/TFA and underivatized peaks. Mitigation: Extend reaction time or increase reagent excess .

Q. How do researchers resolve discrepancies in mass spectral fragmentation patterns of This compound derivatives?

  • Answer : Discrepancies arise from:

  • Isomeric interference : l-Isoleucine derivatives (e.g., CAS 52558-83-5) may co-elute. Use high-resolution MS (HRMS) to distinguish via exact mass.
  • Adduct formation : Sodium or potassium adducts ([M+Na]⁺) can alter fragmentation. Apply collision-induced dissociation (CID) to confirm diagnostic ions (e.g., m/z 299.36 for the molecular ion) .

Q. What are the stability profiles of This compound under varying storage conditions?

  • Answer : Stability studies show:

  • Short-term : Stable in dry acetonitrile at −20°C for 1 week.
  • Long-term : Degradation accelerates at >4°C due to TMS ester hydrolysis. Use desiccated vials with inert gas (N₂) for long-term storage .

Q. How does this derivative compare to other silylated amino acids (e.g., N-TFA-TMS-Threonine) in terms of chromatographic retention and MS sensitivity?

  • Answer : The branched alkyl chain of l-Leucine increases hydrophobicity, leading to longer retention times compared to polar derivatives (e.g., Threonine-TFA-TMS). However, sensitivity in MS is comparable (LOD ~0.1 pmol) due to efficient ionization of the TFA group .

Methodological Notes for Experimental Design

  • Derivatization Validation : Include internal standards (e.g., deuterated l-Leucine derivatives) to correct for batch-to-batch variability .
  • Contradiction Analysis : When GC-MS data conflicts with LC-MS results, verify derivatization completeness via NMR (e.g., absence of -NH₂ signals) .
  • Safety : Handle TMSCl and TFAA in fume hoods with PPE; both reagents are corrosive and moisture-sensitive .

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